Dasatinib

Catalog No.
S613874
CAS No.
302962-49-8
M.F
C22H26ClN7O2S
M. Wt
488.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dasatinib

CAS Number

302962-49-8

Product Name

Dasatinib

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H26ClN7O2S

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Solubility

1.28e-02 g/L

Synonyms

(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, 354825, BMS, BMS 354825, BMS-354825, BMS354825, dasatinib, N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, Sprycel

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Chronic Myeloid Leukemia (CML)

One of the most established applications of Dasatinib is in the treatment of CML, a cancer of the blood and bone marrow caused by the BCR-ABL gene fusion. This fusion protein acts as a tyrosine kinase, driving uncontrolled growth of white blood cells. Dasatinib acts by specifically targeting the BCR-ABL protein, inhibiting its activity and hindering the proliferation of these abnormal cells []. Research has shown Dasatinib to be effective in various CML scenarios, including:

  • First-line treatment for chronic phase CML: Studies have demonstrated its efficacy in achieving and maintaining complete molecular response (CMR), a state where minimal to no leukemia cells are detectable [].
  • Treatment of patients resistant or intolerant to Imatinib: Dasatinib has shown effectiveness against many mutations in the BCR-ABL gene that render patients resistant to Imatinib, the first-line therapy for CML [].

Other types of Leukemia and Lymphomas

Beyond CML, ongoing research is exploring the potential of Dasatinib in treating other blood cancers. These include:

  • Acute lymphoblastic leukemia (ALL): Studies are investigating the use of Dasatinib in combination with other therapies for specific subtypes of ALL, particularly those with Philadelphia chromosome-positive ALL, which also harbor the BCR-ABL fusion gene [].
  • Acute myeloid leukemia (AML): Research is underway to evaluate the efficacy of Dasatinib in combination with other chemotherapeutic agents for specific types of AML [].
  • Myeloproliferative neoplasms (MPN): Early-stage clinical trials are exploring the use of Dasatinib in treating specific MPNs, including chronic myeloproliferative leukemia (CML) and myelofibrosis.

Beyond Cancers

Research is also exploring the potential of Dasatinib in non-cancerous conditions. This includes investigating its role in:

  • Idiopathic pulmonary fibrosis (IPF): Studies are examining the ability of Dasatinib to target specific signaling pathways involved in the development and progression of IPF, a chronic lung disease.
  • Neurodegenerative diseases: Research is exploring the potential of Dasatinib to modulate specific signaling pathways implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Dasatinib is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Approved by the U.S. Food and Drug Administration in 2006, it targets multiple kinases, including BCR-ABL, SRC family kinases, c-KIT, EPHA2, and PDGFRβ. Unlike imatinib, another widely used tyrosine kinase inhibitor, dasatinib can inhibit both the active and inactive forms of the ABL kinase domain, making it effective against imatinib-resistant mutations in BCR-ABL .

Dasatinib's therapeutic effect stems from its ability to inhibit specific enzymes called tyrosine kinases. In Ph+ leukemia, a chromosomal abnormality leads to the production of a fusion protein, BCR-ABL, which acts as a tyrosine kinase and promotes uncontrolled cell growth []. Dasatinib binds to the active site of BCR-ABL, preventing it from phosphorylating other proteins essential for cell proliferation and survival []. This ultimately halts the growth and spread of leukemic cells.

Dasatinib functions through competitive inhibition of ATP binding to the kinase domain of BCR-ABL, which leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival in leukemic cells . The chemical structure of dasatinib allows it to interact with conserved residues in the ATP-binding cleft of target kinases, thus blocking their activity effectively .

Dasatinib exhibits a high degree of selectivity for various tyrosine kinases. In vitro studies have shown that it can inhibit cell growth in leukemic cell lines that are either sensitive or resistant to imatinib. Its ability to overcome imatinib resistance is attributed to its binding characteristics, which do not require interaction with specific residues that are mutated in resistant strains . Clinical studies indicate that dasatinib provides rapid and profound molecular responses in patients with chronic myeloid leukemia .

The synthesis of dasatinib involves several steps that can vary depending on the method employed. Commonly described methods include:

  • Initial Reaction: Formation of key intermediates through reactions involving protected amino acids.
  • Hydrolysis: Hydrolysis reactions to convert intermediates into active forms.
  • Coupling Reaction: Final coupling reactions to yield dasatinib from synthesized intermediates .

Recent advancements focus on developing environmentally friendly processes that utilize less hazardous reagents while maintaining high yields .

Dasatinib is primarily used for treating patients with chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia, especially those who exhibit resistance to first-line therapies like imatinib. It has also shown promise in clinical trials as a first-line treatment option due to its efficacy and rapid action against leukemic cells . Beyond oncology, research is ongoing into its potential applications against other cancers and diseases involving aberrant tyrosine kinase signaling.

Dasatinib interacts with several kinases beyond BCR-ABL, including members of the SRC family (SRC, LCK, YES, FYN) and others like c-KIT and PDGFRβ. This broad spectrum of activity contributes to its effectiveness but also raises concerns about potential off-target effects and associated adverse events such as pleural effusion and pulmonary arterial hypertension . Studies have indicated that dasatinib's interactions with these kinases may also influence hematopoiesis, leading to various hematological toxicities during treatment .

Dasatinib belongs to a class of second-generation tyrosine kinase inhibitors designed to overcome resistance seen with first-generation inhibitors like imatinib. Here are some similar compounds:

Compound NameTarget KinasesUnique Features
ImatinibBCR-ABLFirst-generation TKI; less effective against mutations
NilotinibBCR-ABLMore selective for BCR-ABL; fewer off-target effects
BosutinibBCR-ABL, SRC familyDual inhibition; useful in cases resistant to imatinib
PonatinibBCR-ABL (including T315I mutation)Effective against T315I mutation; broader spectrum

Dasatinib's unique ability to inhibit both active and inactive conformations of ABL makes it particularly valuable for patients who have developed resistance to other therapies like imatinib . Its multi-target profile also differentiates it from other inhibitors that may focus on fewer targets.

X-ray crystallographic analysis of dasatinib has revealed detailed structural information for multiple crystal forms and protein-bound complexes. Single crystal X-ray diffraction measurements have been conducted using copper K-alpha radiation (1.5406 Å) with data collection at 95 K for optimal resolution [1]. The structures were solved by direct methods and expanded using Fourier techniques, with empirical absorption corrections applied to enhance data quality [1].

The most comprehensive crystallographic study determined the structures of both the commercial monohydrate form and an anhydrate form of dasatinib for the first time [1]. Growing suitable single crystals proved challenging due to the propensity of both phases to form small crystals with extensive twinning and modest crystal quality, necessitating careful optimization of crystallization conditions [1].

Several protein-bound crystal structures have been determined, including dasatinib complexed with ABL kinase (PDB: 2GQG), PTK6 kinase (PDB: 5H2U), and EphA4 kinase (PDB: 2Y6O) [2] [3] [4]. These structures provide critical insights into the drug-target interactions and binding mechanisms. The ABL kinase-dasatinib complex was solved at 2.0-2.5 Å resolution, revealing the active conformation of the kinase with dasatinib bound in the ATP-binding site [2].

Three-Dimensional Structural Elucidation

The three-dimensional structure of dasatinib exhibits significant conformational flexibility, with molecules possessing a very high degree of torsional freedom [1]. Overlay analysis of symmetry-independent molecules from crystal structures reveals markedly different conformations, highlighting the dynamic nature of the compound [1]. Crystallographic disorder was detected in both hydrate and anhydrate structures, with superimposing positions of the chlorine and methyl groups indicating rotational flexibility [1].

Detailed analysis of 23 dasatinib solvates and one non-solvated phase revealed that dasatinib adopts three slightly different conformations in most structures, despite computational analysis indicating the existence of alternative energetically competitive conformations [5]. The molecular conformation analysis demonstrates that the large size and specific shape of dasatinib molecules limits the ways for efficient packing, resulting in relatively consistent structural arrangements across different crystal forms [5].

In protein-bound structures, dasatinib demonstrates remarkable adaptability to different kinase active sites. The crystal structure of dasatinib bound to activated ABL kinase domain shows the compound occupying the ATP-binding site with key interactions to the hinge region [2]. Analysis suggests that the increased binding affinity of dasatinib over imatinib is partially due to its ability to recognize multiple conformational states of BCR-ABL [2].

Crystal Packing and Polymorphism

Dasatinib exhibits complex polymorphic behavior with distinct packing motifs between hydrate and anhydrate forms. The hydrate and anhydrate phases display completely different packing arrangements, consistent with water molecules disrupting hydrogen bonding interactions [1]. The basic building block for the anhydrate form is a dimer formed through nitrogen-hydrogen to nitrogen interactions with a graph set R₂²(8) motif [1].

In the hydrate form, water molecules act as bridges between dasatinib molecules, creating a fundamentally different building block for crystal packing [1]. The three-dimensional packing shows anhydrate dimers arranged in a herringbone fashion, while hydrate molecules organize in layers along the crystallographic ac plane with water molecules residing in hydrophilic channels [1].

The packing efficiency analysis reveals that the hydrate form has 5.3% higher density and 6.6% greater packing efficiency compared to the anhydrate form [1]. This enhanced packing efficiency in the hydrate explains its thermodynamic stability under ambient conditions. Computational removal of water from the hydrate phase without structural relaxation yields a hypothetical anhydrate with density of 1.338 g/cm³, which is higher than the actual anhydrate density of 1.313 g/cm³, suggesting that reorganization to a less dense phase is favored by considerations beyond simple close packing [1].

Extensive solvate formation propensity has been documented, with dasatinib forming more than 45 different solvates reported in patent literature [1]. Detailed crystallographic analysis of these solvates led to their classification into three distinct structure groups (I, II, and III) based on different layer packing arrangements [5]. These groups differ in hydrogen bonding patterns formed by the hydroxyl group and the space available for solvent molecules [5].

Intramolecular and Intermolecular Interactions

The hydrogen bonding network in dasatinib crystals plays a crucial role in determining crystal stability and packing arrangements. In the anhydrate form, primary intermolecular interactions consist of nitrogen-hydrogen to nitrogen hydrogen bonds forming dimeric units with R₂²(8) graph set notation [1]. These dimers serve as the fundamental building blocks for the herringbone packing arrangement observed in the anhydrate crystal structure [1].

The hydrate form exhibits a more complex hydrogen bonding network involving both nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen interactions [1]. Water molecules function as hydrogen bond acceptors and donors, creating bridging interactions between dasatinib molecules and significantly altering the overall packing motif [1]. This water-mediated hydrogen bonding results in the formation of hydrophilic channels within the crystal structure [1].

Analysis of dasatinib solvates reveals that molecules form nearly identical hydrogen-bonded layers in almost all structures, despite the diversity of solvents incorporated [5]. The lack of structural variation is attributed to the limited number of efficient packing arrangements possible for the large, specifically shaped dasatinib molecules [5]. However, detailed examination identified three distinct ways these layers can be packed, resulting in different hydrogen bonding patterns involving the hydroxyl group and varying solvent accommodation spaces [5].

In protein-bound complexes, dasatinib forms critical intermolecular interactions with target kinases. The ABL kinase complex shows hydrogen bonding to the hinge region, specifically to the backbone of Met341 [6]. Hydrophobic interactions with residues including Leu273, Val281, Leu393, and Tyr340 provide additional stabilization by creating a hydrophobic environment around the drug molecule [6]. These interactions effectively shield dasatinib from water molecules, contributing to binding stability [6].

Structure Comparison with Related Compounds

Structural comparison of dasatinib with related tyrosine kinase inhibitors reveals significant differences in binding modes and conformational preferences. Unlike imatinib and nilotinib, which bind exclusively to the inactive conformation of ABL kinase, dasatinib demonstrates the unique ability to bind to both active and inactive kinase conformations [7] [8]. This dual binding capability is reflected in the crystal structures and contributes to dasatinib's broader spectrum of activity against resistant mutants [7].

X-ray crystallography studies confirm that dasatinib and imatinib bind to the adenosine triphosphate binding site of ABL kinase with their central cores occupying overlapping regions but extending in opposite directions [7]. This structural comparison explains dasatinib's ability to override imatinib resistance by accessing different binding orientations within the same active site [7].

The crystal structure comparison between dasatinib and other second-generation inhibitors shows distinct architectural differences. While nilotinib was designed based on the imatinib scaffold with modifications to the methylpiperazine group, dasatinib represents a structurally distinct 2-aminothiazole-5-carboxamide compound originally developed as a Src kinase inhibitor [8]. This fundamental structural difference translates to different selectivity profiles and resistance patterns [8].

Comparative analysis of protein-bound structures reveals that dasatinib maintains consistent hinge region interactions across different kinase targets while adapting to specific active site geometries [9] [3]. The PTK6 kinase complex (PDB: 5H2U) demonstrates dasatinib's ability to occupy additional pockets near the gatekeeper region, providing insights into structure-activity relationships [9]. The EphA4 kinase structure reveals a previously unidentified hydrophobic back-pocket that dasatinib can access, suggesting opportunities for developing more selective inhibitors [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

487.1557220 g/mol

Monoisotopic Mass

487.1557220 g/mol

Heavy Atom Count

33

LogP

1.8
1.8

Appearance

White to Off-White Solid

Melting Point

280-286 °C
280 - 286 °C

UNII

RBZ1571X5H
X78UG0A0RN

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.4%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (96.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (96.39%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (96.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (96.39%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (95.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dasatinib is indicated for the treatment of newly diagnosed adults with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in chronic phase, as well as adults with chronic, accelerated, or myeloid or lymphoid blast phase Ph+ CML with resistance or intolerance to prior therapy including imatinib, and adults with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) with resistance or intolerance to prior therapy. Dasatinib is also indicated for the treatment of pediatric patients 1 year of age and older with Ph+ CML in chronic phase or newly diagnosed Ph+ ALL in combination with chemotherapy.
Sprycel is indicated for the treatment of paediatric patients with: newly diagnosed Philadelphia chromosome-positive chronic myelogenous leukaemia in chronic phase (Ph+ CML CP) or Ph+ CML CP resistant or intolerant to prior therapy including imatinib. newly diagnosed Ph+ acute lymphoblastic leukaemia (ALL) in combination with chemotherapy. Sprycel is indicated for the treatment of adult patients with: newly diagnosed Philadelphia-chromosome-positive (Ph+) chronic myelogenous leukaemia (CML) in the chronic phase; chronic, accelerated or blast phase CML with resistance or intolerance to prior therapy including imatinib mesilate; Ph+ acute lymphoblastic leukaemia (ALL) and lymphoid blast CML with resistance or intolerance to prior therapy. Sprycel is indicated for the treatment of paediatric patients with: newly diagnosed Ph+ CML in chronic phase (Ph+ CML-CP) or Ph+ CML-CP resistant or intolerant to prior therapy including imatinib.
Dasatinib Accord is indicated for the treatment of adult patients with: � Ph+ acute lymphoblastic leukaemia (ALL) with resistance or intolerance to prior therapy. Dasatinib Accord is indicated for the treatment of paediatric patients with: � newly diagnosed Ph+ ALL in combination with chemotherapy.
Dasatinib Accordpharma is indicated for the treatment of adult patients with: � newly diagnosed Philadelphia chromosome positive (Ph+) chronic myelogenous leukaemia (CML) in the chronic phase. � chronic, accelerated or blast phase CML with resistance or intolerance to prior therapy including imatinib. � Ph+ acute lymphoblastic leukaemia (ALL) and lymphoid blast CML with resistance or intolerance to prior therapy. Dasatinib Accordpharma is indicated for the treatment of paediatric patients with: � newly diagnosed Ph+ CML in chronic phase (Ph+ CML-CP) or Ph+ CML-CP resistant or intolerant to prior therapy including imatinib. � newly diagnosed Ph+ ALL in combination with chemotherapy.
Treatment of Philadelphia-chromosome (BCR-ABL translocation)-positive acute lymphoblastic leukaemia, Treatment of Philadelphia-chromosome (BCR-ABL translocation)-positive chronic myeloid leukaemia

Livertox Summary

Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Dasatinib
US Brand Name(s): Sprycel
FDA Approval: Yes
Dasatinib is approved to treat: Acute lymphoblastic leukemia that is Philadelphia chromosome positive. It is used: In children aged 1 year or older with newly- diagnosed disease. It is used with other chemotherapy drugs.
In adults whose disease did not respond to other drugs or who are not able to receive other drugs.
Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In children aged 1 year or older with chronic phase CML.
In adults with chronic phase CML that is newly diagnosed.
In adults with chronic phase, accelerated phase , or blastic phase CML who cannot receive other drugs or whose disease did not respond to other drugs, including imatinib mesylate.
Dasatinib is also being studied in the treatment of other types of cancer.

Pharmacology

Dasatinib is an oral dual BCR/ABL and Src family tyrosine kinase inhibitor
Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE06
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE06 - Dasatini

Mechanism of Action

Dasatinib is a tyrosine kinase inhibitor with several targets. At nanomolar concentrations, it inhibits BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. In patients with chronic myeloid leukemia (CML), the tyrosine kinase activity of BCR-ABL is deregulated, leading to the growth, proliferation and survival of cancerous hematopoietic cells. Dasatinib binds to the active and inactive conformation of the ABL kinase domain with a higher affinity than imatinib. In chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL, dasatinib inhibits cell growth. Also, dasatinib has _in vitro_ activity against leukemic cell lines that are either sensitive or resistant to imatinib. It has been suggested that dasatinib is able to overcome imatinib resistance caused by BCR-ABL kinase domain mutations because it does not require interaction with some of the residues involved in those mutations.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

302962-49-8
863127-77-9

Absorption Distribution and Excretion

Dasatinib has a dose-proportional pharmacokinetic profile and a linear elimination between 15 mg/day (0.15 times the lowest approved recommended dose) and 240 mg/day (1.7 times the highest approved recommended dose). At 100 mg once a day, dasatinib has a Cmax and AUC of 82.2 ng/mL and 397 ng/mL*hr, respectively. In healthy adult subjects given dasatinib as dispersed tablets in juice, the adjusted geometric mean ratio compared to intact tablets was 0.97 for Cmax, and 0.84 for AUC. The Tmax of dasatinib is between 0.5 and 6 hours following oral administration. Following a single dose of 100 mg, a high-fat meal increases the AUC of dasatinib by 14%.
Dasatinib is mainly eliminated via feces. Within 10 days, 4% of dasatinib is recovered in urine, while 85% is recovered in feces. Approximately 0.1% and 19% of the administered dasatinib dose was recovered unchanged in urine and feces, respectively, and the rest was recovered as metabolites.
Dasatinib has an apparent volume of distribution of 2505 L.
The clearance of dasatinib does not vary over time. Dasatinib has an apparent oral clearance of 363.8 L/hr.

Metabolism Metabolites

In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites. Five pharmacologically active dasatinib metabolites have been identified: M4, M5, M6, M20 and M24. M4, M20, and M24 are mainly generated by CYP3A4, M5 is generated by FMO3, and M6 is generated by a cytosolic oxidoreductase. M4 is equipotent to dasatinib and represents approximately 5% of the AUC. However, it is unlikely to play a major role in the observed pharmacology of dasatinib. M5 and M6 are more than 10 times less active than dasatinib and are considered minor circulating metabolites.

Wikipedia

Dasatinib
Massoia_lactone

Biological Half Life

The terminal half-life of dasatinib is 3-5 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Özgür Yurttaş N, Eşkazan AE. Dasatinib-induced pulmonary arterial hypertension. Br J Clin Pharmacol. 2018 May;84(5):835-845. doi: 10.1111/bcp.13508. Epub 2018 Mar 6. PMID: 29334406; PMCID: PMC5903230.

2. Rousselot P, Coudé MM, Gokbuget N, Gambacorti Passerini C, Hayette S, Cayuela JM, Huguet F, Leguay T, Chevallier P, Salanoubat C, Bonmati C, Alexis M, Hunault M, Glaisner S, Agape P, Berthou C, Jourdan E, Fernandes J, Sutton L, Banos A, Reman O, Lioure B, Thomas X, Ifrah N, Lafage-Pochitaloff M, Bornand A, Morisset L, Robin V, Pfeifer H, Delannoy A, Ribera J, Bassan R, Delord M, Hoelzer D, Dombret H, Ottmann OG; European Working Group on Adult ALL (EWALL) group. Dasatinib and low-intensity chemotherapy in elderly patients with Philadelphia chromosome-positive ALL. Blood. 2016 Aug 11;128(6):774-82. doi: 10.1182/blood-2016-02-700153. Epub 2016 Apr 27. PMID: 27121472; PMCID: PMC5085255.

3. McCafferty EH, Dhillon S, Deeks ED. Dasatinib: A Review in Pediatric Chronic Myeloid Leukemia. Paediatr Drugs. 2018 Dec;20(6):593-600. doi: 10.1007/s40272-018-0319-8. PMID: 30465234.

4. Cortes JE, Jimenez CA, Mauro MJ, Geyer A, Pinilla-Ibarz J, Smith BD. Pleural Effusion in Dasatinib-Treated Patients With Chronic Myeloid Leukemia in Chronic Phase: Identification and Management. Clin Lymphoma Myeloma Leuk. 2017 Feb;17(2):78-82. doi: 10.1016/j.clml.2016.09.012. Epub 2016 Sep 17. PMID: 28082112.

5. Ryu KY, Lee HJ, Woo H, Kang RJ, Han KM, Park H, Lee SM, Lee JY, Jeong YJ, Nam HW, Nam Y, Hoe HS. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling. J Neuroinflammation. 2019 Oct 26;16(1):190. doi: 10.1186/s12974-019-1561-x. PMID: 31655606; PMCID: PMC6815018.

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